4-chloro-1-methylpyrimidin-2(1H)-one
Overview
Description
4-chloro-1-methylpyrimidin-2(1H)-one, also known as CMP, is a heterocyclic organic compound that has been widely studied in the field of medicinal chemistry. CMP has been found to have a range of interesting properties, including anti-inflammatory, antiviral, and anticancer effects. In
Mechanism of Action
The exact mechanism of action of 4-chloro-1-methylpyrimidin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-chloro-1-methylpyrimidin-2(1H)-one has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. 4-chloro-1-methylpyrimidin-2(1H)-one has also been found to inhibit the activity of various protein kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-1-methylpyrimidin-2(1H)-one has been found to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell division, the induction of apoptosis, and the inhibition of various signaling pathways. These effects are believed to be responsible for 4-chloro-1-methylpyrimidin-2(1H)-one's anticancer, antiviral, and anti-inflammatory properties. In addition, 4-chloro-1-methylpyrimidin-2(1H)-one has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-1-methylpyrimidin-2(1H)-one for lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. 4-chloro-1-methylpyrimidin-2(1H)-one is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of 4-chloro-1-methylpyrimidin-2(1H)-one is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 4-chloro-1-methylpyrimidin-2(1H)-one has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 4-chloro-1-methylpyrimidin-2(1H)-one. One area of interest is the development of 4-chloro-1-methylpyrimidin-2(1H)-one-based drugs for the treatment of cancer, viral infections, and inflammatory disorders. Another area of research is the optimization of 4-chloro-1-methylpyrimidin-2(1H)-one synthesis methods to improve yield and purity. In addition, further studies are needed to fully understand the mechanism of action of 4-chloro-1-methylpyrimidin-2(1H)-one and its potential interactions with other drugs and compounds. Finally, the development of new methods for delivering 4-chloro-1-methylpyrimidin-2(1H)-one to cells and tissues may enhance its effectiveness and broaden its potential applications.
Scientific Research Applications
4-chloro-1-methylpyrimidin-2(1H)-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, 4-chloro-1-methylpyrimidin-2(1H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-chloro-1-methylpyrimidin-2(1H)-one has also been found to have antiviral properties, particularly against the hepatitis B virus. In addition, 4-chloro-1-methylpyrimidin-2(1H)-one has been studied for its anti-inflammatory effects, which may be useful in the treatment of conditions such as rheumatoid arthritis.
properties
IUPAC Name |
4-chloro-1-methylpyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKNOLFEOKRKRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=NC1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methylpyrimidin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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